molecular formula C12H11ClFNO3 B1394334 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1217118-87-0

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1394334
CAS No.: 1217118-87-0
M. Wt: 271.67 g/mol
InChI Key: GFXQVQRBRNLOMS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1217118-87-0) is a pyrrolidine derivative characterized by a 4-chloro-3-fluorobenzyl substituent attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at position 2. Its molecular formula is C₁₂H₁₁ClFNO₃, with a molar mass of 271.67 g/mol .

Properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXQVQRBRNLOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzyl chloride and pyrrolidine-3-carboxylic acid.

    Nucleophilic Substitution: The 4-chloro-3-fluorobenzyl chloride undergoes nucleophilic substitution with pyrrolidine-3-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where the chloro or fluoro groups are replaced by other functional groups using appropriate reagents.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogs
Compound Name Substituents CAS Number Molecular Formula Key Properties/Activities Reference
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Fluorobenzyl 1171317-52-4 C₁₃H₁₄FNO₃ Intermediate for elastase inhibitors
1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 3,4-Difluorobenzyl 1293039-32-3 C₁₂H₁₀F₂NO₃ Structural analog; no explicit bioactivity reported
1-(2-Chloro-4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 2-Chloro-4-fluorobenzyl 1291839-95-6 C₁₂H₁₁ClFNO₃ Investigated for medicinal applications

Key Observations :

  • Halogen Position: The position of chlorine and fluorine on the benzyl ring significantly influences electronic and steric properties.
Hydroxyphenyl and Chlorohydroxyphenyl Derivatives
Compound Name Substituents Antioxidant Activity (DPPH Scavenging) Reducing Power (OD at 700 nm) Reference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH on phenyl Moderate (e.g., compound 1 : 60% activity) 1.149 (compound 21 )
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Cl, 2-OH on phenyl Not explicitly tested; antimicrobial activity reported N/A
1-(5-Chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH, 3-NO₂ on phenyl High (e.g., compound 3 : 88.6% activity) N/A

Key Observations :

  • Antioxidant Activity : The presence of electron-donating groups (e.g., -OH) and heterocyclic moieties (e.g., oxadiazole in compound 10 ) enhances radical scavenging. For instance, compound 10 (1.5× ascorbic acid activity) outperforms the target compound’s chlorohydroxyphenyl analogs .
  • Structural Modifications: Nitro (compound 3) and amino (compound 6) groups on the phenyl ring improve reducing power, as seen in OD values up to 1.675 for compound 6 .
Heterocyclic Derivatives
Compound Name Heterocyclic Moiety Antioxidant Activity (vs. Ascorbic Acid) Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 1,3,4-Oxadiazole 1.5× higher (compound 10 )
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-2-one 4-Methyl-1,2,4-triazole 1.35× higher (compound 21 )
1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindol-2-yl)-5-oxopyrrolidine-3-carboxamide Isoindole-1,3-dione Moderate (58.4% DPPH scavenging)

Key Observations :

  • Heterocycle Impact : Oxadiazole and triazole derivatives exhibit superior antioxidant activity due to their electron-deficient cores, which stabilize radical intermediates .
  • Carboxylic Acid vs. Amide : Free carboxylic acids (e.g., compound 6 ) show higher reducing power than amide derivatives (e.g., compound 11 ), likely due to improved hydrogen-donating capacity .

Data Tables Summarizing Key Comparisons

Table 1: Antioxidant Activity of Selected Analogs
Compound DPPH Scavenging (%) Reducing Power (OD) Bioactivity Notes Reference
Target compound (4-Cl-3-F-benzyl) Not reported Not reported Hypothesized similar to
1-(5-Cl-2-OH-phenyl)-5-oxopyrrolidine (compound 1 ) ~60% 1.149 Baseline activity
Compound 10 (oxadiazole derivative) 88.6% N/A 1.5× ascorbic acid
Compound 21 (methyl-triazole) 78.6% 1.149 1.35× ascorbic acid
Table 2: Physical Properties
Compound Melting Point (°C) Molecular Weight Solubility Notes Reference
Target compound Not reported 271.67 Likely polar (carboxylic acid)
1-(5-Cl-2-OH-phenyl)-5-oxopyrrolidine 145–146 (compound 8 ) 255.66 Soluble in methanol
Compound 10 127–128 363.78 Crystalline solid

Biological Activity

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1217118-87-0) is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₁₁ClFNO₃
  • Molecular Weight : 271.68 g/mol
  • Purity : >90%

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties against various Gram-positive bacteria and fungi. The mechanism of action appears to be related to its structural features, which allow it to interact effectively with bacterial cell membranes and inhibit vital cellular processes.

Key Findings

  • In Vitro Activity :
    • The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL.
    • In a comparative study, derivatives of this compound exhibited superior antimicrobial properties compared to traditional antibiotics like clindamycin .
  • Resistance Mechanisms :
    • The compound was effective against strains harboring specific resistance genes, indicating its potential as a novel scaffold for drug development aimed at overcoming antibiotic resistance .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Resistance Type
Staphylococcus aureus64Methicillin-resistant (USA300)
Enterococcus faecalis128Vancomycin-intermediate
Clostridioides difficile128Non-specific
Candida auris16Multidrug-resistant

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in human lung cancer cell lines.

Key Findings

  • Cell Culture Studies :
    • In A549 human pulmonary cancer cell models, the compound exhibited cytotoxic effects with IC50 values indicating significant anti-proliferative activity.
    • The structure-activity relationship (SAR) analysis revealed that modifications to the benzyl moiety could enhance anticancer efficacy .
  • Mechanism of Action :
    • The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells, as evidenced by flow cytometry assays .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)12Induction of apoptosis
MCF7 (breast cancer)15Cell cycle arrest

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the efficacy of various derivatives against a panel of resistant pathogens. The results indicated that modifications on the pyrrolidine ring significantly influenced antimicrobial potency.
  • Evaluation of Cytotoxic Effects :
    • In another study focusing on lung cancer cells, it was found that the introduction of halogen substituents on the benzyl group improved cytotoxicity, suggesting a potential pathway for optimizing therapeutic agents based on this scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.